molecular formula C9H16ClN3O3 B14022258 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea CAS No. 56323-45-6

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

Cat. No.: B14022258
CAS No.: 56323-45-6
M. Wt: 249.69 g/mol
InChI Key: RLVBEHFQVMKVOD-JGVFFNPUSA-N
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Description

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a nitrosourea group, which is known for its alkylating properties. This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexylurea with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The process involves the following steps:

    Preparation of 1-(2-chloroethyl)-3-cyclohexylurea: This intermediate is synthesized by reacting 2-chloroethylamine with cyclohexyl isocyanate.

    Nitrosation: The intermediate is then treated with nitrous acid to form the nitrosourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group to an amine.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves its ability to alkylate DNA and other cellular components. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-cyclohexylurea: A precursor in the synthesis of the nitrosourea compound.

    1-(2-chloroethyl)-3-(hydroxyethyl)urea: Another nitrosourea compound with similar alkylating properties.

Uniqueness

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively alkylate DNA makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

56323-45-6

Molecular Formula

C9H16ClN3O3

Molecular Weight

249.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

InChI

InChI=1S/C9H16ClN3O3/c10-4-5-13(12-16)9(15)11-7-2-1-3-8(14)6-7/h7-8,14H,1-6H2,(H,11,15)/t7-,8+/m0/s1

InChI Key

RLVBEHFQVMKVOD-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)NC(=O)N(CCCl)N=O

Canonical SMILES

C1CC(CC(C1)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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